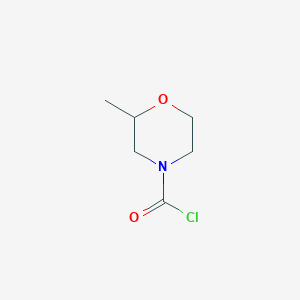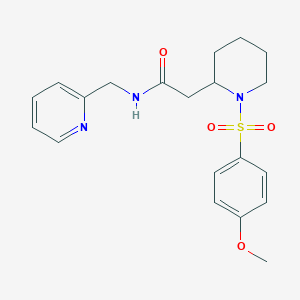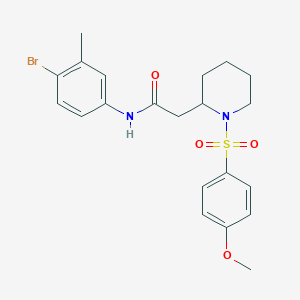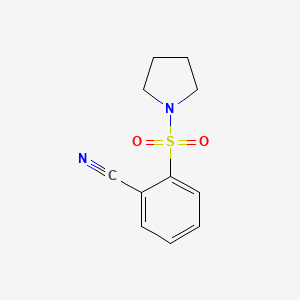![molecular formula C29H32N4O5S B2585744 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)éthyl)pipérazine-1-carbonyl)-N,N-diéthylbenzènesulfonamide CAS No. 304691-36-9](/img/structure/B2585744.png)
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)éthyl)pipérazine-1-carbonyl)-N,N-diéthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound known for its multifaceted applications in scientific research and industry. This compound features a benzoisoquinoline core, a piperazine ring, and a sulfonamide group, which contribute to its diverse reactivity and biological activity.
Applications De Recherche Scientifique
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is widely utilized in:
Chemistry: As an intermediate in organic synthesis and a reagent in developing complex molecular architectures.
Biology: In the study of cellular pathways, as this compound can interact with proteins and enzymes.
Medicine: Potential therapeutic applications, especially in oncology, due to its ability to inhibit certain enzymes or signaling pathways.
Industry: Used in developing materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step reactions involving key intermediates. A common approach includes the following steps:
Formation of 1,3-dioxobenzoisoquinoline: Starting from phthalic anhydride, the reaction with ammonia leads to phthalimide. Subsequent cyclization in the presence of dehydrating agents like acetic anhydride forms the benzoisoquinoline core.
Ethylation of the benzoisoquinoline core:
Piperazine ring formation: The ethylated product reacts with piperazine in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Attachment of the sulfonamide group: This step involves reacting the compound with N,N-diethylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes for scalability and cost-effectiveness. Techniques such as flow chemistry and automated synthesis are employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the benzoisoquinoline core, resulting in various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the nitro functional groups if present in derivatives.
Substitution: The sulfonamide group and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogenation conditions.
Nucleophiles: Amines or alkoxides for substitution reactions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation leads to hydroxylated derivatives, while nucleophilic substitution yields new sulfonamide or piperazine-substituted products.
Mécanisme D'action
Comparing 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide with other similar compounds:
1,3-Dioxobenzoisoquinoline derivatives: These compounds share the same core but differ in their side chains, affecting their biological activity and solubility.
Piperazine derivatives: Compounds like 1-(2-phenylethyl)piperazine exhibit similar pharmacological profiles but lack the complexity of the benzoisoquinoline core.
Sulfonamide compounds: Simple sulfonamides like sulfanilamide are known for their antibacterial properties, whereas the compound has more diversified applications.
Comparaison Avec Des Composés Similaires
1,3-Dioxoisoindoline derivatives.
1-(2-Phenylethyl)piperazine.
N,N-Diethylbenzenesulfonamide.
This article outlines the core aspects of this intriguing compound, highlighting its synthesis, reactivity, and wide-ranging applications. From chemistry to medicine, its versatility makes it a subject of continual interest in scientific research.
Propriétés
IUPAC Name |
4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S/c1-3-32(4-2)39(37,38)23-13-11-22(12-14-23)27(34)31-18-15-30(16-19-31)17-20-33-28(35)24-9-5-7-21-8-6-10-25(26(21)24)29(33)36/h5-14H,3-4,15-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUIAGKUXUSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)







![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)
![N-(4-butylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2585680.png)


![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/new.no-structure.jpg)
